molecular formula C10H18N4O2 B14872538 N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine

N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine

Cat. No.: B14872538
M. Wt: 226.28 g/mol
InChI Key: YJASECVVZDPGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This specific compound is characterized by the presence of a diethoxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with two amino groups at the fourth and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with diethoxyethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,2-Dimethoxyethyl)pyrimidine-4,6-diamine
  • N4-(2,2-Diethoxyethyl)-N6-methylpyrimidine-4,6-diamine
  • 2-Methylpyrimidine-4,6-diamine

Uniqueness

N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

4-N-(2,2-diethoxyethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H18N4O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H3,11,12,13,14)

InChI Key

YJASECVVZDPGIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=NC=NC(=C1)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.